molecular formula C10H10N2O3 B3118597 5-Methoxy-3-phenylimidazolidine-2,4-dione CAS No. 24039-17-6

5-Methoxy-3-phenylimidazolidine-2,4-dione

Cat. No.: B3118597
CAS No.: 24039-17-6
M. Wt: 206.2 g/mol
InChI Key: SWWKWILTZLPKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 5-Methoxy-3-phenylimidazolidine-2,4-dione can be achieved through several methods. One common synthetic route involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . This three-component reaction proceeds under mild conditions and provides a high yield of the desired product. Industrial production methods may involve similar multicomponent reactions, which are efficient and environmentally friendly.

Chemical Reactions Analysis

5-Methoxy-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine-2,4-dione derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticonvulsant, antidiabetic, and antimicrobial activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. As a hydantoin derivative, it is known to act as a calcium channel blocker, which can modulate neuronal activity and reduce seizures . The compound may also interact with other molecular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

5-Methoxy-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione and 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione . These compounds share a similar imidazolidine-2,4-dione core structure but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

5-methoxy-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-8-9(13)12(10(14)11-8)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWKWILTZLPKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 2
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 3
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 4
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-Methoxy-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
5-Methoxy-3-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.